molecular formula C24H20N4OS2 B11334309 2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide

2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Cat. No.: B11334309
M. Wt: 444.6 g/mol
InChI Key: CTMCIJPKZPYGBQ-UHFFFAOYSA-N
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Description

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the sulfanyl and carboxamide groups. Common reagents used in these reactions include pyridine, phenylsulfanyl, and methylphenylmethylsulfanyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for research and development.

Properties

Molecular Formula

C24H20N4OS2

Molecular Weight

444.6 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-phenylsulfanyl-N-pyridin-4-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H20N4OS2/c1-17-7-9-18(10-8-17)16-30-24-26-15-21(31-20-5-3-2-4-6-20)22(28-24)23(29)27-19-11-13-25-14-12-19/h2-15H,16H2,1H3,(H,25,27,29)

InChI Key

CTMCIJPKZPYGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=NC=C3)SC4=CC=CC=C4

Origin of Product

United States

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